molecular formula C23H14FN3O5 B14953693 7-Fluoro-2-(4-methylpyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-2-(4-methylpyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14953693
M. Wt: 431.4 g/mol
InChI Key: DSTWPPIUPOZLAE-UHFFFAOYSA-N
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Description

7-fluoro-2-(4-methylpyridin-2-yl)-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a fluorine atom, a methylpyridinyl group, a nitrophenyl group, and a chromeno-pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2-(4-methylpyridin-2-yl)-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The key steps include:

    Formation of the Chromeno-Pyrrole Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted anilines and aldehydes under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Attachment of the Methylpyridinyl Group: This step may involve a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a boronic acid derivative of the methylpyridine and a suitable palladium catalyst.

    Incorporation of the Nitrophenyl Group: This can be achieved through a nitration reaction using nitric acid or a nitrating mixture.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The fluorine atom and other substituents can participate in nucleophilic or electrophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is investigated. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s pharmacological properties are of interest. It may be studied for its potential therapeutic effects in treating diseases such as cancer, infections, or neurological disorders.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 7-fluoro-2-(4-methylpyridin-2-yl)-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, or metabolic inhibition. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-fluoro-2-(4-methylpyridin-2-yl)-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups and structural features. The presence of the fluorine atom, nitrophenyl group, and chromeno-pyrrole core imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H14FN3O5

Molecular Weight

431.4 g/mol

IUPAC Name

7-fluoro-2-(4-methylpyridin-2-yl)-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H14FN3O5/c1-12-7-8-25-18(9-12)26-20(13-3-2-4-15(10-13)27(30)31)19-21(28)16-11-14(24)5-6-17(16)32-22(19)23(26)29/h2-11,20H,1H3

InChI Key

DSTWPPIUPOZLAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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